3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate
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Overview
Description
3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, substituted with a 3,4-dimethoxyphenyl group, a methyl group, and a cyclopropanecarboxylate ester. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,4-dimethoxyphenyl group: This step often involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency.
Addition of the methyl group: This can be done through alkylation reactions using methylating agents.
Formation of the cyclopropanecarboxylate ester: This step involves the esterification of the chromen-2-one derivative with cyclopropanecarboxylic acid or its derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the chromen-2-one core.
Esterification and Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: It can inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Modulating signaling pathways: The compound can modulate key signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Binding to receptors: It may bind to specific receptors on the cell surface or within cells, triggering a cascade of biochemical events that result in its biological effects.
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate can be compared with other similar compounds, such as:
3,4-Dimethoxyphenylacetic acid: This compound shares the 3,4-dimethoxyphenyl group but lacks the chromen-2-one core and cyclopropanecarboxylate ester.
3,4-Dimethoxyphenethylamine: This compound is structurally similar but contains an ethylamine group instead of the chromen-2-one core and cyclopropanecarboxylate ester.
3,4-Dimethoxyphenylpropanoic acid: This compound has a similar aromatic ring structure but differs in the presence of a propanoic acid group instead of the chromen-2-one core and cyclopropanecarboxylate ester.
The uniqueness of this compound lies in its combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20O6 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] cyclopropanecarboxylate |
InChI |
InChI=1S/C22H20O6/c1-12-16-11-15(27-21(23)13-4-5-13)7-9-17(16)28-22(24)20(12)14-6-8-18(25-2)19(10-14)26-3/h6-11,13H,4-5H2,1-3H3 |
InChI Key |
YEKAIOLCHWTHMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3CC3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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